molecular formula C20H13ClF3NO2 B11538638 4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol

4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B11538638
M. Wt: 391.8 g/mol
InChI Key: ZUSSLKKODVLJLY-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its phenolic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves the condensation of 4-chlorosalicylaldehyde with 2-phenoxy-5-(trifluoromethyl)aniline. The reaction is carried out in an ethanol solution, where the aldehyde and aniline are refluxed together to form the imine linkage . The reaction conditions include maintaining the mixture at a specific temperature and stirring for a set period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors related to cellular signaling . The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol is unique due to its specific structural features, such as the imine linkage and the trifluoromethyl group. These features confer distinct chemical properties and biological activities compared to other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H13ClF3NO2

Molecular Weight

391.8 g/mol

IUPAC Name

4-chloro-2-[[2-phenoxy-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H13ClF3NO2/c21-15-7-8-18(26)13(10-15)12-25-17-11-14(20(22,23)24)6-9-19(17)27-16-4-2-1-3-5-16/h1-12,26H

InChI Key

ZUSSLKKODVLJLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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